

Application Notes and Protocols for the Photoactivation of 4-Azidobenzonitrile

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Compound of Interest

Compound Name: 4-Azidobenzonitrile

Cat. No.: B1268391

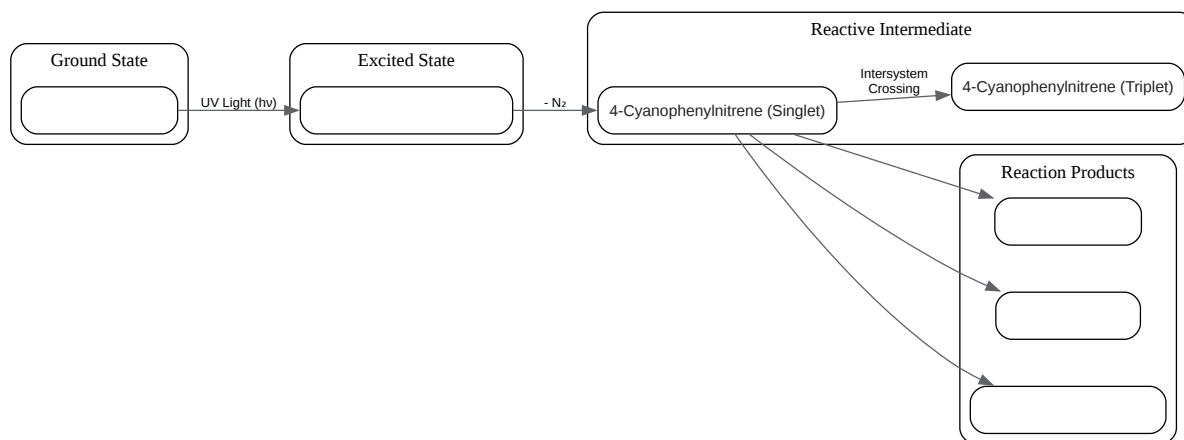
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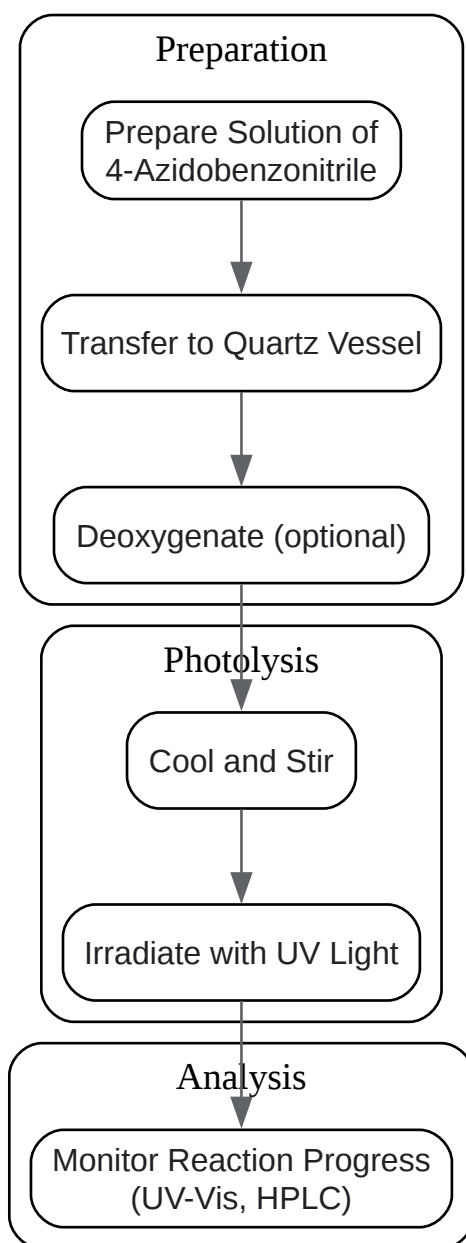
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the photoactivation of **4-azidobenzonitrile**. This compound is a valuable tool in photocrosslinking and photoaffinity labeling studies due to its ability to form a highly reactive nitrene upon UV irradiation, which can then covalently bind to nearby molecules.

Overview of 4-Azidobenzonitrile Photoactivation

Upon absorption of ultraviolet (UV) light, **4-azidobenzonitrile** undergoes photolysis to extrude molecular nitrogen and generate a highly reactive intermediate, 4-cyanophenylnitrene. This nitrene can exist in either a singlet or triplet state, each with distinct reactivity. The singlet nitrene is highly reactive and can undergo a variety of reactions including insertion into C-H and N-H bonds, addition to double bonds, and reaction with nucleophiles. The triplet nitrene is generally less reactive and can abstract hydrogen atoms. The overall photochemical reaction pathway is depicted below.





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